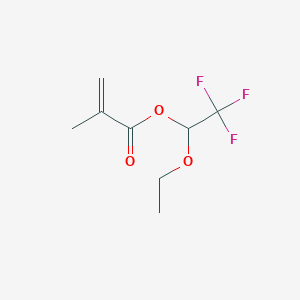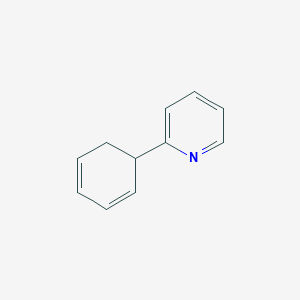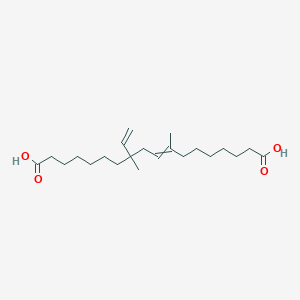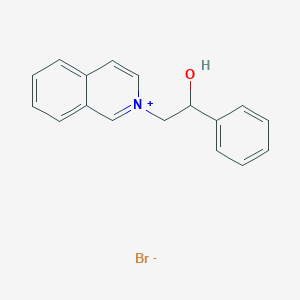
2-(2-Hydroxy-2-phenylethyl)isoquinolin-2-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxy-2-phenylethyl)isoquinolin-2-ium bromide is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline and its derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-2-phenylethyl)isoquinolin-2-ium bromide typically involves the reaction of 2-bromo-1-phenylethanone with isoquinoline in dry acetonitrile at room temperature. The reaction mixture is stirred, and the resulting precipitate is filtered and washed with acetonitrile to obtain the pure product .
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of metal catalysts and catalyst-free processes in water has been explored to improve the efficiency and environmental sustainability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxy-2-phenylethyl)isoquinolin-2-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve the use of solvents such as dichloromethane, acetonitrile, and dimethylformamide .
Major Products Formed
Major products formed from these reactions include isoquinoline N-oxides, tetrahydroisoquinoline derivatives, and various substituted isoquinoline compounds .
Applications De Recherche Scientifique
2-(2-Hydroxy-2-phenylethyl)isoquinolin-2-ium bromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Isoquinoline derivatives are studied for their potential biological activities, including anti-cancer, anti-malarial, and anti-inflammatory properties.
Medicine: The compound and its derivatives are explored for their potential use in drug development, particularly for their ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxy-2-phenylethyl)isoquinolin-2-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, isoquinoline derivatives have been shown to inhibit enzymes like phosphatases and lipoxygenases, which are involved in inflammatory and cancer-related pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(2-Hydroxy-2-phenylethyl)isoquinolin-2-ium bromide include:
Quinoline: A structural isomer with similar aromatic properties.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.
Isoquinoline N-oxides: Oxidized derivatives with distinct chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
112107-58-1 |
|---|---|
Formule moléculaire |
C17H16BrNO |
Poids moléculaire |
330.2 g/mol |
Nom IUPAC |
2-isoquinolin-2-ium-2-yl-1-phenylethanol;bromide |
InChI |
InChI=1S/C17H16NO.BrH/c19-17(15-7-2-1-3-8-15)13-18-11-10-14-6-4-5-9-16(14)12-18;/h1-12,17,19H,13H2;1H/q+1;/p-1 |
Clé InChI |
JMEUUWBHZDVJGO-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C(C[N+]2=CC3=CC=CC=C3C=C2)O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14313072.png)
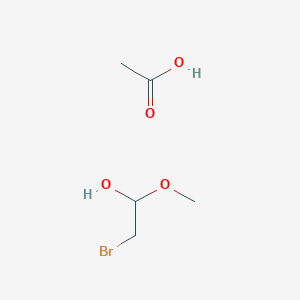
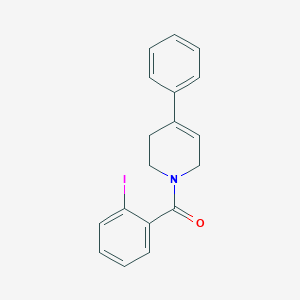
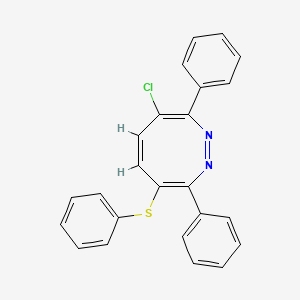
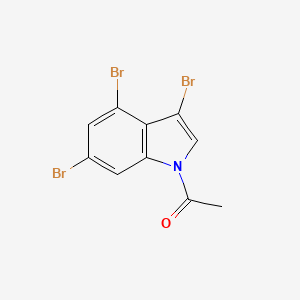
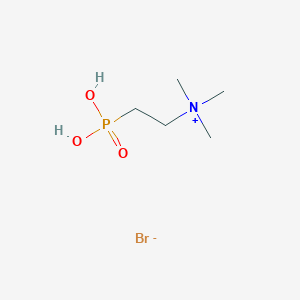
![4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid](/img/structure/B14313105.png)
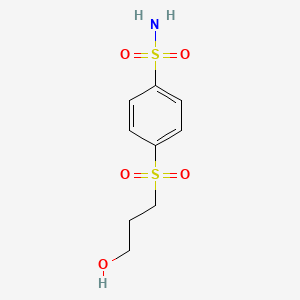
![1-{[(3-Methoxyphenyl)methyl]sulfanyl}pyrrolidine-2,5-dione](/img/structure/B14313112.png)
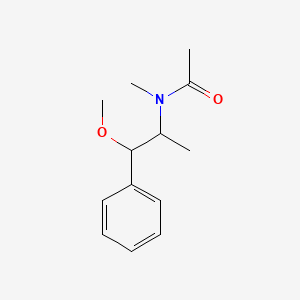
![Methyl 2-[(phenylselanyl)methyl]but-2-enoate](/img/structure/B14313124.png)
